Dibenz(a,i)acridina

Descripción general

Descripción

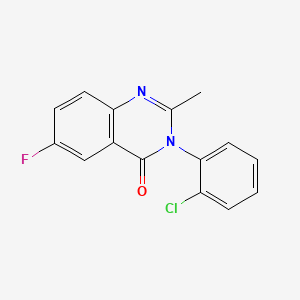

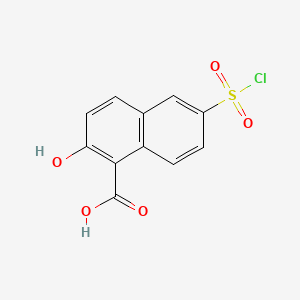

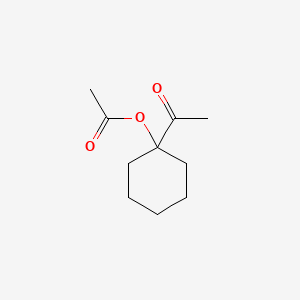

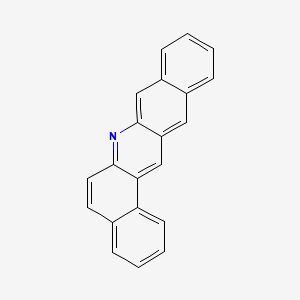

Dibenz[a,i]acridine is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H13N. It is a nitrogen-containing heterocyclic compound, characterized by its planar structure and aromaticity. Dibenz[a,i]acridine is known for its mutagenic and carcinogenic properties, making it a compound of interest in environmental and health-related studies .

Aplicaciones Científicas De Investigación

Dibenz[a,i]acridine has several scientific research applications:

Environmental Studies: It is used as a marker for studying the presence and effects of PAHs in the environment, particularly in soil and water samples contaminated by industrial effluents and combustion processes.

Biological Research: Due to its mutagenic and carcinogenic properties, dibenz[a,i]acridine is used in studies investigating the mechanisms of chemical carcinogenesis and mutagenesis.

Analytical Chemistry: It serves as a standard in chromatographic techniques for the detection and quantification of PAHs in environmental samples.

Material Science: Dibenz[a,i]acridine and its derivatives are explored for their potential use in organic electronics and photonics due to their unique electronic properties.

Mecanismo De Acción

Target of Action

Dibenz[a,i]acridine is a complex compound that primarily targets liver and lung microsomes . These microsomes, which are small vesicles derived from the endoplasmic reticulum, play a crucial role in the metabolism of many substances within the cell.

Mode of Action

The interaction of Dibenz[a,i]acridine with its targets involves the formation of various metabolites. In the presence of liver microsomes, Dibenz[a,i]acridine is metabolized into several compounds, including trans-DBAJAC-3,4-dihydrodiol, trans-DBAJAC-5,6-dihydro-diol, DBAJAC-5,6-oxide, 3-hydroxy-DBAJAC, and 4-hydroxy-DRAJAC . These metabolites result from the enzymatic actions of the microsomes on Dibenz[a,i]acridine.

Biochemical Pathways

The biochemical pathways affected by Dibenz[a,i]acridine involve the transformation of the compound into various metabolites. The major metabolite formed is trans-DBAJAC-3,4-dihydrodiol, which is considered the candidate proximate carcinogen according to the bay-region theory of carcinogenesis . Other significant metabolites include DBAJAC-5,6-oxide and phenols .

Pharmacokinetics

It is known that the compound is metabolized in the liver and lungs, suggesting that it is likely absorbed and distributed to these organs following exposure .

Result of Action

The molecular and cellular effects of Dibenz[a,i]acridine’s action are primarily related to its metabolites. The formation of these metabolites, particularly trans-DBAJAC-3,4-dihydrodiol, suggests that Dibenz[a,i]acridine may have carcinogenic effects . This is supported by the fact that Dibenz[a,i]acridine is known to induce cancer .

Action Environment

The action, efficacy, and stability of Dibenz[a,i]acridine can be influenced by various environmental factors. For instance, the compound is found in complex combustion mixtures, such as those produced by automobile exhaust, coal-burning effluent, and tobacco smoke . These environmental sources can potentially affect the exposure levels and subsequent actions of Dibenz[a,i]acridine.

Análisis Bioquímico

Biochemical Properties

Dibenz(a,i)acridine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .

Cellular Effects

The metabolism of Dibenz(a,i)acridine has been examined in liver microsomal incubations using preparations from 3-methylcholanthrene-pretreated Wistar rats . The metabolites formed include trans-5, 6-dihydro-5, 6-dihydroxydibenz[a,j]acridine, trans-3, 4-dihydro-3, 4-dihydroxydibenz[a,j]acridine, dibenz[a,j]acridine-5, 6-oxide, 3-hydroxydibenz[a,j]acridine and 4-hydroxydibenz[a,j]acridine .

Molecular Mechanism

It is known to interact with various biomolecules and enzymes, leading to changes in gene expression .

Dosage Effects in Animal Models

Dibenz(a,i)acridine has been shown to induce skin tumors in mice following topical application and produced local sarcomas at the highest dose tested following subcutaneous administration . It increased the incidence of lung tumors after subcutaneous administration .

Metabolic Pathways

The metabolic pathways of Dibenz(a,i)acridine involve several enzymes and cofactors . The major metabolite is the 3, 4-dihydrodiol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dibenz[a,i]acridine can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2-naphthylamine with phthalic anhydride in the presence of a strong acid like sulfuric acid can yield dibenz[a,i]acridine . Another method involves the cyclodehydration of 2-aminobiphenyl derivatives under high-temperature conditions .

Industrial Production Methods

Industrial production of dibenz[a,i]acridine is less common due to its toxic nature. it can be produced on a small scale for research purposes using the aforementioned synthetic routes. The reaction conditions typically involve high temperatures and the use of strong acids or dehydrating agents .

Análisis De Reacciones Químicas

Types of Reactions

Dibenz[a,i]acridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of nitro, halogen, or alkyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions include various substituted dibenz[a,i]acridine derivatives, such as nitro-dibenz[a,i]acridine, halogenated dibenz[a,i]acridine, and alkyl-dibenz[a,i]acridine .

Comparación Con Compuestos Similares

Similar Compounds

Dibenz[a,j]acridine: Another PAH with a similar structure but differing in the position of the nitrogen atom, leading to variations in its chemical reactivity and biological effects.

Benzo[a]pyrene: A well-known PAH with significant carcinogenic properties, often compared with dibenz[a,i]acridine in environmental studies.

Uniqueness

Dibenz[a,i]acridine is unique due to its specific structure, which influences its reactivity and interaction with biological molecules. Its planar structure and nitrogen atom allow for strong DNA intercalation, making it a potent mutagen and carcinogen .

Propiedades

IUPAC Name |

13-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N/c1-2-7-16-13-21-17(11-15(16)6-1)12-19-18-8-4-3-5-14(18)9-10-20(19)22-21/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXMZJQYYWLOCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075372 | |

| Record name | Dibenz[a,i]acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226-92-6 | |

| Record name | Dibenz(a,i)acridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz[a,i]acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZ(A,I)ACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR2CDV898L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Dibenz[a,i]acridine, and what are its downstream effects?

A1: Dibenz[a,i]acridine is a polycyclic aromatic hydrocarbon (PAH) with a nitrogen heteroatom (aza-PAH). Research suggests its primary mechanism of action involves activation of the aryl hydrocarbon receptor (AhR) pathway. [] While the exact downstream effects are not fully elucidated in the provided papers, AhR activation is known to influence various cellular processes, including xenobiotic metabolism, cell proliferation, and immune responses. Excessive or dysregulated AhR activation can contribute to toxicological effects. []

Q2: How potent is Dibenz[a,i]acridine in activating the AhR pathway compared to other PAHs?

A2: Dibenz[a,i]acridine exhibits significant potency in activating the AhR pathway. In fact, studies demonstrate its activity falls within the picomolar range, comparable to the potent environmental toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin. [] Notably, aza-PAHs like Dibenz[a,i]acridine generally display higher AhR activation potencies than their unsubstituted PAH counterparts. []

Q3: How does the structure of Dibenz[a,i]acridine relate to its ability to activate the AhR?

A3: Quantitative structure-activity relationship (QSAR) modeling suggests that molecular descriptors like ellipsoidal volume, molar refractivity, and molecular size are crucial for AhR activation potency in aza-PAHs. [] While specific structural features of Dibenz[a,i]acridine contributing to its high potency aren't explicitly detailed, the presence of the nitrogen heteroatom and its overall size and shape likely play significant roles.

Q4: What are the environmental implications of Dibenz[a,i]acridine?

A4: Dibenz[a,i]acridine is considered an environmental contaminant. Studies have detected its presence in food oils, likely arising from environmental contamination of raw materials. [] Given its high AhR activation potency, understanding its environmental fate, persistence, and potential for bioaccumulation is crucial.

Q5: What analytical techniques are used to study Dibenz[a,i]acridine?

A5: Various analytical methods are employed for the detection and quantification of Dibenz[a,i]acridine in different matrices. One technique utilized is LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry). [] This method allows for sensitive and selective determination of Dibenz[a,i]acridine and other azaarenes in complex samples like food oils. []

Q6: Are there any known safety concerns regarding Dibenz[a,i]acridine?

A7: While specific toxicity data for Dibenz[a,i]acridine are not provided in the research excerpts, its classification as an aza-PAH raises concerns. Aza-PAHs, in general, exhibit higher cytotoxicity and AhR activation potency compared to their unsubstituted PAH counterparts, suggesting a greater potential for toxicological effects. [] Further research is essential to comprehensively assess its safety profile, including potential long-term effects and environmental hazards.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.